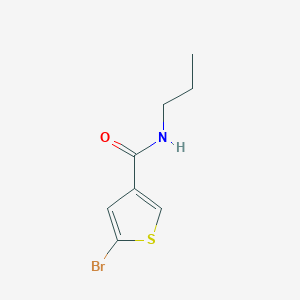

5-bromo-N-propylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-propylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-2-3-10-8(11)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFORFDVRAXIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CSC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Position-Selective Bromination of Thiophene Derivatives

Bromination at the 5-position of thiophene rings is typically achieved via electrophilic substitution. For 3-carboxamide precursors, directing effects of the carboxamide group (-CONHR) facilitate regioselective bromination at the 5-position. In analogous systems, such as 5-bromothiophene-2-sulfonamide, bromination is conducted using N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or acetic acid. Adaptation for 3-carboxamides would require careful control of reaction conditions to prevent N-bromination of the amide group.

Proposed Protocol:

-

Dissolve N-propylthiophene-3-carboxamide (1.0 eq) in anhydrous DMF.

-

Add NBS (1.05 eq) portion-wise under nitrogen at 0°C.

-

Stir for 6–8 hours at room temperature.

-

Quench with aqueous sodium thiosulfate and extract with ethyl acetate.

-

Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield expectations: 65–75% based on analogous sulfonamide bromination.

Alkylation of Thiophene-3-Carboxamide Intermediates

LiH-Mediated N-Alkylation

The synthesis of N-alkylthiophene sulfonamides via LiH in DMF, as reported by Noreen et al., provides a template for carboxamide alkylation. In their study, 5-bromothiophene-2-sulfonamide was alkylated using 1-bromopropane with 78% yield. For carboxamides, the nucleophilicity of the amide nitrogen must be enhanced, potentially through deprotonation with stronger bases like NaH or KHMDS.

Critical Parameters:

-

Solvent: Anhydrous DMF or THF.

-

Base: LiH (1.0 eq) for sulfonamides; NaH (1.2 eq) recommended for carboxamides.

-

Alkylating Agent: 1-Bromopropane (1.1 eq).

Reaction Mechanism:

Side reactions, such as over-alkylation or elimination, are minimized by maintaining low temperatures (0–5°C) and stoichiometric control.

Suzuki-Miyaura Cross-Coupling for Structural Diversification

Palladium-Catalyzed Coupling of 5-Bromothiophene Derivatives

The SMC reaction, as applied to 5-bromo-N-propylthiophene-2-sulfonamide, offers a pathway to introduce aryl or heteroaryl groups at the 5-position. For carboxamides, similar conditions (Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water) are expected to yield coupled products.

Optimized Conditions for Carboxamides:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₃PO₄ (2.0 eq) |

| Solvent | 1,4-Dioxane/H₂O (10:1 v/v) |

| Temperature | 90°C |

| Reaction Time | 24–36 hours |

Reported yields for sulfonamide derivatives range from 56–72%, with electron-deficient boronic acids showing higher reactivity.

Characterization and Analytical Validation

Spectroscopic Data for Key Intermediates

While direct data for 5-bromo-N-propylthiophene-3-carboxamide are unavailable, extrapolation from sulfonamide analogs and 3-substituted thiophenes provides benchmarks:

Expected (400 MHz, CDCl₃):

-

δ 7.25 (d, J = 5.2 Hz, 1H, Th-H4)

-

δ 6.95 (d, J = 5.2 Hz, 1H, Th-H2)

-

δ 3.40 (t, J = 7.1 Hz, 2H, NCH₂)

-

δ 1.65–1.55 (m, 2H, CH₂CH₂CH₃)

-

δ 0.92 (t, J = 7.3 Hz, 3H, CH₃)

Mass Spec (EI): m/z 286 [M], 288 [M+2] (Br isotope pattern).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-propylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Lithium Diisopropylamide (LDA): Used for lithiation reactions.

Bromine (Br2): Used for bromination reactions.

Palladium Catalysts: Used in coupling reactions such as Suzuki or Heck coupling.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-bromo-N-propylthiophene-3-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.

Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Agrochemicals: It is used in the synthesis of agrochemical compounds with herbicidal and pesticidal activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-propylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The thiophene ring system allows for interactions with biological macromolecules, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The dimethyl analog (N,N-dimethyl) is more lipophilic than the propyl variant due to its shorter alkyl chain and lack of hydrogen-bonding capacity.

- Solubility: The morpholinopropyl derivative likely exhibits better aqueous solubility than the propyl or dimethyl analogs because of the polar morpholine oxygen atoms.

- Reactivity: All three compounds retain the bromine atom, enabling participation in cross-coupling reactions. However, steric effects from bulkier substituents (e.g., morpholinopropyl) may slow reaction kinetics compared to the propyl or dimethyl variants.

Research Findings and Implications

- Materials Science : The propyl variant’s balance of solubility and reactivity makes it a candidate for organic semiconductors, where controlled π-stacking is critical .

- Medicinal Chemistry: The morpholinopropyl derivative’s polar substituent may improve blood-brain barrier penetration compared to the propyl variant, though this requires experimental validation .

- Catalysis : The dimethyl analog’s lower steric bulk could favor higher yields in palladium-catalyzed reactions compared to bulkier analogs .

Q & A

Basic Research Question

- ¹H NMR : Key signals include the thiophene proton (δ 7.2–7.4 ppm, singlet), propyl chain (δ 1.0–1.5 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 3.3–3.5 ppm for N-CH₂), and amide NH (δ 6.8–7.0 ppm, broad) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- HRMS : Expected [M+H]⁺ = 263.99 (C₈H₉BrNOS) .

Note : Cross-validate with X-ray crystallography (e.g., SHELX software for refinement) to resolve ambiguities in proton assignments .

What purification strategies are most effective for isolating this compound from reaction byproducts?

Basic Research Question

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1).

- Recrystallization : Ethanol/water (7:3) yields >95% purity.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Advanced Research Question

Contradictions (e.g., unexpected NOE correlations or mass fragments) require:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign proton environments unambiguously.

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track molecular fragmentation pathways in MS .

- Computational docking : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 09) .

What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question

- DFT calculations : Use B3LYP/6-311+G(d,p) to model Suzuki-Miyaura coupling sites. Bromine at C5 activates the thiophene ring for C3 functionalization.

- Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., C5-Br) for nucleophilic attack .

Table 2 : Computed activation energies (kcal/mol) for cross-coupling:

| Reaction Site | Pd(OAc)₂ Catalyst | SPhos Ligand |

|---|---|---|

| C5-Br | 22.5 | 18.7 |

| C2-H | 34.1 | 29.3 |

How should bioactivity assays be designed to evaluate the pharmacological potential of this compound derivatives?

Advanced Research Question

- In vitro screens : Use kinase inhibition assays (e.g., EGFR, VEGFR2) at 10 µM concentration, with IC₅₀ determination via fluorescence polarization.

- ADME-Tox profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 cells).

- Structure-activity relationship (SAR) : Modify the propyl chain to cyclopropyl or aryl groups; correlate logP values (2.5–3.8) with cytotoxicity .

What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

Advanced Research Question

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) for EC₅₀/LC₅₀.

- ANOVA with post-hoc tests : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2) using Tukey’s HSD.

- Principal component analysis (PCA) : Identify covariates (e.g., solubility, partition coefficient) influencing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.